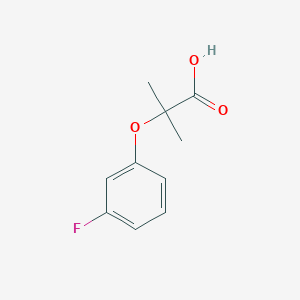

2-(3-fluorophenoxy)-2-methylPropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHXSYGZWLWWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624119 | |

| Record name | 2-(3-Fluorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605680-36-2 | |

| Record name | 2-(3-Fluorophenoxy)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605680-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 3 Fluorophenoxy 2 Methylpropanoic Acid

Established Synthetic Routes for 2-(3-Fluorophenoxy)-2-methylpropanoic Acid

The synthesis of this compound is primarily achieved through a two-step process that involves the formation of an ether linkage followed by the generation of a carboxylic acid moiety. This approach provides a reliable pathway to the target molecule, leveraging well-understood reaction mechanisms.

Etherification Reactions in the Synthesis of Fluorophenoxy Moieties

The cornerstone of the synthesis is the formation of the fluorophenoxy ether bond, most commonly accomplished via the Williamson ether synthesis. This classic nucleophilic substitution reaction involves the reaction of a phenoxide with an alkyl halide. In the context of this compound, this translates to the reaction of 3-fluorophenol (B1196323) with a derivative of 2-methylpropanoic acid.

The initial step involves the deprotonation of 3-fluorophenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic 3-fluorophenoxide ion. This is then reacted with an ester of 2-bromo-2-methylpropanoic acid, for instance, ethyl 2-bromo-2-methylpropanoate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the S_N2 mechanism.

A representative reaction scheme is as follows:

Step 1: Formation of 3-fluorophenoxide3-FC₆H₄OH + Base → 3-FC₆H₄O⁻

Step 2: Nucleophilic substitution3-FC₆H₄O⁻ + BrC(CH₃)₂COOR → 3-FC₆H₄OC(CH₃)₂COOR + Br⁻

(where R is an alkyl group, e.g., ethyl)

The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions. The following table outlines typical reagents and conditions for this etherification step.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Typical Yield |

| 3-Fluorophenol | Ethyl 2-bromo-2-methylpropanoate | K₂CO₃ | Acetone | Reflux | Good to Excellent |

| 3-Fluorophenol | Methyl 2-bromo-2-methylpropanoate | NaH | DMF | Room Temp. to 60 °C | High |

Carboxylic Acid Formation Pathways

Once the ester precursor, such as ethyl 2-(3-fluorophenoxy)-2-methylpropanoate, is synthesized, the final step is the hydrolysis of the ester to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Basic Hydrolysis (Saponification): This is a widely used method involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is typically carried out in a co-solvent like ethanol (B145695) or methanol (B129727) to ensure the miscibility of the reactants. The initial product is the carboxylate salt, which is then acidified with a strong acid (e.g., HCl) to protonate the carboxylate and yield the final carboxylic acid product. The reaction is generally irreversible and proceeds to completion.

Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed by heating it with a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in the presence of excess water. This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.

Synthesis of Structurally Related Fluorinated Phenoxypropanoic Acid Analogs

The synthesis of structurally related analogs of this compound allows for the exploration of structure-activity relationships. This can involve modifying the position of the fluorine atom on the phenyl ring or altering the propanoic acid side chain.

Regioselective Fluorination Strategies

The introduction of a fluorine atom at a specific position on the aromatic ring is a key challenge in the synthesis of fluorinated analogs. While starting with a pre-fluorinated phenol (B47542) is the most direct approach, regioselective fluorination of a non-fluorinated precursor can also be employed. Modern electrophilic fluorinating agents, such as Selectfluor®, offer powerful tools for the direct fluorination of aromatic compounds. The directing effects of existing substituents on the aromatic ring can be exploited to achieve the desired regioselectivity. For instance, the phenoxy group is an ortho-, para-director, which would need to be considered when designing a synthetic route that requires meta-fluorination.

Derivatization of the Propanoic Acid Side Chain

Modifications to the propanoic acid side chain can also lead to a diverse range of analogs. For example, the methyl groups can be replaced with other alkyl or functional groups. This can be achieved by starting with a different α-halo-α-alkyl carboxylic acid ester in the Williamson ether synthesis.

Furthermore, the carboxylic acid moiety itself can be a handle for further derivatization. For instance, it can be converted to an amide, ester, or alcohol, providing access to a wide array of functionalized analogs. Standard coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to form amides by reacting the carboxylic acid with an amine.

Derivatization for Enhanced Research Utility

To facilitate research, particularly in biological studies, this compound can be derivatized. For example, the carboxylic acid can be esterified with a fluorescent tag or a radiolabel can be incorporated to enable tracking in biological systems. The synthesis of such derivatives often involves standard esterification or amidation reactions, where the alcohol or amine contains the desired label.

The following table provides examples of potential derivatizations and the reagents that could be employed:

| Desired Derivative | Reagent/Method | Purpose |

| Methyl Ester | Methanol, Acid Catalyst (e.g., H₂SO₄) | Increased lipophilicity, prodrug potential |

| Amide | Amine, Coupling Agent (e.g., EDC) | Altered solubility and biological interactions |

| Fluorescent Ester | Fluorescent Alcohol (e.g., NBD-ethanol) | Cellular imaging and tracking |

| Radiolabeled Analog | ¹⁸F-labeled starting material | Positron Emission Tomography (PET) imaging |

Esterification Reactions for Intermediate Synthesis

Esterification of this compound is a fundamental transformation used to generate key intermediates for further synthetic modifications or to produce final target molecules. The carboxylic acid group can be converted to an ester through several standard methods, most commonly via acid-catalyzed esterification with an alcohol.

The reaction typically involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The use of excess alcohol can shift the reaction equilibrium towards the product side, increasing the yield of the ester. The rate and yield of these reactions are influenced by factors including temperature, catalyst concentration, and the steric hindrance of both the alcohol and the carboxylic acid. ceon.rs For instance, primary alcohols generally react faster than secondary alcohols due to reduced steric hindrance. ceon.rs

The general scheme for the esterification of this compound is presented below:

Figure 1: General Esterification Reaction

Detailed research findings on the esterification of structurally similar propanoic acids demonstrate that reaction conditions can be optimized to achieve high conversion rates. For example, studies on propanoic acid esterification show that increasing the temperature from 35°C to 65°C can significantly enhance both the reaction rate and the final yield of the corresponding ester. ceon.rs

Table 1: Representative Esterification Reactions and Conditions

| Reactant Alcohol | Catalyst | Temperature (°C) | Typical Product |

|---|---|---|---|

| Methanol | H₂SO₄ | 60-70 | Methyl 2-(3-fluorophenoxy)-2-methylpropanoate |

| Ethanol | H₂SO₄ | 70-80 | Ethyl 2-(3-fluorophenoxy)-2-methylpropanoate |

| Isopropanol | TsOH | 80-90 | Isopropyl 2-(3-fluorophenoxy)-2-methylpropanoate |

This interactive table summarizes common conditions for the synthesis of various esters from this compound based on general principles of esterification. ceon.rsresearchgate.net

Amidation Reactions and Formation of Propanamide Derivatives

The conversion of this compound into its corresponding propanamide derivatives is a crucial step for introducing nitrogen-containing functional groups. These amidation reactions are typically facilitated by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine.

Common methods for amide bond formation involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields. The reaction proceeds by forming an activated ester intermediate, which then readily reacts with a primary or secondary amine to furnish the desired amide.

Figure 2: General Amidation Reaction

This methodology allows for the synthesis of a wide array of N-substituted 2-(3-fluorophenoxy)-2-methylpropanamides. For instance, reacting the parent acid with various primary amines (R-NH₂) or secondary amines (R₂NH) can yield amides with diverse functionalities. rsc.org The choice of solvent, temperature, and coupling agent can be tailored to the specific substrates to optimize reaction outcomes.

Table 2: Synthesis of Propanamide Derivatives

| Amine Reactant | Coupling Agent | Solvent | Typical Product |

|---|---|---|---|

| Ammonia | DCC/NHS | Dichloromethane (DCM) | 2-(3-fluorophenoxy)-2-methylpropanamide |

| Aniline | EDC | Dimethylformamide (DMF) | N-phenyl-2-(3-fluorophenoxy)-2-methylpropanamide |

| Diethylamine | DCC | Tetrahydrofuran (THF) | N,N-diethyl-2-(3-fluorophenoxy)-2-methylpropanamide |

This interactive table outlines common reagents and conditions for the synthesis of various propanamide derivatives. rsc.org

Introduction of Heterocyclic Moieties

Incorporating heterocyclic fragments into the structure of this compound can significantly alter its physicochemical properties. A straightforward method to achieve this is through an amide coupling reaction between the carboxylic acid and an amino-substituted heterocycle.

This approach leverages the same principles as standard amidation reactions, utilizing coupling agents to facilitate the formation of an amide bond between the propanoic acid and the exocyclic amino group of a heterocyclic ring. A variety of N-heterocycles, such as aminopyridines, aminothiazoles, and aminopyrimidines, can be used in these reactions. For example, the synthesis of FDA-approved drugs often involves the coupling of a carboxylic acid with a heterocyclic amine to form a key structural linkage. mdpi.com

Figure 3: Introduction of a Pyridine Moiety

The reaction conditions must be carefully selected to be compatible with the electronic properties and potential sensitivity of the heterocyclic ring. The products of these reactions are complex molecules where the fluorophenoxy propanoic acid scaffold is directly linked to a heterocyclic system, opening avenues for diverse applications.

Table 3: Examples of Heterocyclic Moiety Introduction

| Heterocyclic Amine | Coupling Agent | Product Class |

|---|---|---|

| 4-Aminopyridine | EDC/NHS | N-(pyridin-4-yl)propanamide derivative |

| 2-Aminothiazole | DCC | N-(thiazol-2-yl)propanamide derivative |

| 5-Amino-1-methylimidazole | HATU | N-(1-methyl-1H-imidazol-5-yl)propanamide derivative |

This interactive table illustrates the versatility of amidation reactions for incorporating various heterocyclic systems.

Catalytic Approaches in the Synthesis of Fluorinated Propanoic Acid Compounds

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the formation of carbon-fluorine bonds and the synthesis of fluorinated molecules. These advanced approaches offer high efficiency, selectivity, and milder reaction conditions compared to traditional methods.

One innovative strategy is the use of visible-light-promoted photoredox catalysis for the decarboxylative fluorination of aliphatic carboxylic acids. nih.gov This redox-neutral method can convert a carboxylic acid into its corresponding alkyl fluoride. The mechanism involves the oxidation of a carboxylate to form a carboxyl radical, which rapidly extrudes CO₂. The resulting alkyl radical is then trapped by a fluorine radical source, such as Selectfluor, to yield the fluorinated product. This technique is notable for its operational simplicity and broad substrate scope. nih.gov

Another powerful catalytic approach involves the enantioselective α-fluorination of carboxylic acids using organocatalysts. Chiral isothiourea catalysts, for example, have been successfully employed for the highly enantioselective α-fluorination of carboxylic acids using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). mdpi.comorganic-chemistry.org This method allows for the direct and stereoselective synthesis of α-fluoroesters and acids under mild conditions, providing access to optically active building blocks. mdpi.com The reaction proceeds by activating the carboxylic acid, followed by a stereocontrolled fluorination and subsequent alcoholysis to yield the final product. mdpi.com

Transition metal catalysis also plays a crucial role. For instance, silver-catalyzed decarboxylative fluorination provides a route to α-fluorocarboxylic acids from malonic acid derivatives, where the chemoselectivity can be tuned by the choice of base and solvent. organic-chemistry.org These catalytic systems represent the cutting edge of fluorination chemistry, enabling the construction of complex fluorinated propanoic acid compounds with high precision and efficiency.

Table 4: Comparison of Catalytic Approaches for Fluorinated Compound Synthesis

| Catalytic Method | Catalyst Type | Fluorine Source | Key Features |

|---|---|---|---|

| Photoredox Catalysis | Iridium or Ruthenium photocatalyst | Selectfluor | Mild, redox-neutral, broad substrate scope. nih.gov |

| Organocatalysis | Chiral Isothiourea | NFSI | High enantioselectivity, direct fluorination of acids. mdpi.comorganic-chemistry.org |

This interactive table compares modern catalytic strategies relevant to the synthesis of fluorinated propanoic acids.

Structure Activity Relationship Sar Studies of 2 3 Fluorophenoxy 2 Methylpropanoic Acid Derivatives

Positional Isomerism of Fluorine on the Phenoxy Ring and its Impact on Biological Profiles

The position of the fluorine atom on the phenoxy ring—ortho (2-fluoro), meta (3-fluoro), or para (4-fluoro)—is a critical determinant of a molecule's biological activity. This is due to the distinct electronic and steric influences each isomer exerts, which in turn affects how the molecule interacts with its biological target and how it is metabolized.

Fluorine is the most electronegative element, and its placement on the aromatic ring significantly alters the molecule's electronic distribution through both inductive and resonance effects.

Inductive Effect (-I): The strong electron-withdrawing nature of fluorine decreases the pKa of the phenoxy ring's hydroxyl group precursor and modulates the charge distribution across the entire molecule. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.

Resonance Effect (+R): As a halogen, fluorine can donate a lone pair of electrons to the aromatic pi-system. This effect is most pronounced at the ortho and para positions, influencing the electron density of the ring.

The interplay of these effects means that each positional isomer possesses a unique electronic profile. For instance, a fluorine atom at the meta position, as in the parent compound, exerts a powerful electron-withdrawing effect primarily through induction, which can be crucial for establishing specific hydrogen bonds or electrostatic interactions with a target protein. In contrast, an ortho-fluoro substituent may introduce steric hindrance that could either prevent optimal binding or, conversely, lock the molecule into a more favorable conformation. A para-fluoro group often enhances metabolic stability by blocking a common site of oxidative metabolism (para-hydroxylation).

While direct comparative studies on all three isomers of 2-(phenoxy)-2-methylpropanoic acid are not extensively published, principles from related series, such as halogenated phenoxypropanolamines, have shown that positional isomerism dramatically affects biological outcomes. Studies on these related compounds have demonstrated that 2,5-dihalogenated derivatives can exhibit stronger receptor blocking activity than 2,4- or 3,4-dihalogenated analogs, underscoring the sensitivity of biological targets to the precise placement of halogens.

| Position | Dominant Electronic Effect | Potential Steric Impact | Potential Impact on Metabolism |

| Ortho (2-Fluoro) | Strong inductive withdrawal (-I), Moderate resonance donation (+R) | High; may influence dihedral angle and restrict rotation | Can block ortho-hydroxylation |

| Meta (3-Fluoro) | Strong inductive withdrawal (-I), minimal resonance effect | Low | Less likely to directly block common metabolic sites |

| Para (4-Fluoro) | Moderate inductive withdrawal (-I), Moderate resonance donation (+R) | Low | High; often blocks para-hydroxylation, increasing half-life |

Influence of Substituents on the Alpha-Methylated Propanoic Acid Moiety on Target Interaction

The 2-methylpropanoic acid portion of the molecule is fundamental to its activity, containing two key features: the carboxylic acid group and the alpha-methyl group.

The carboxylic acid is typically essential for activity, often acting as a key binding group that forms a salt bridge or strong hydrogen bonds with basic residues (like arginine or lysine) in the active site of a target protein. However, its acidic nature can limit oral bioavailability and cell permeability. Therefore, replacing the carboxylic acid with bioisosteres is a common strategy in medicinal chemistry to improve pharmacokinetic properties while retaining biological activity. Common bioisosteres include:

Tetrazoles: These are acidic heterocycles that can mimic the charge and geometry of a carboxylate group.

Acyl sulfonamides: This group can also present an acidic proton and engage in similar hydrogen bonding patterns.

Hydroxamic acids or isoxazolols: These offer alternative geometries and hydrogen bonding capabilities.

Neutral bioisosteres: In some cases, the acidic proton is not required, and neutral groups that are hydrogen bond acceptors (e.g., certain amides or ketones) can be used.

The alpha-methyl group , which along with the second methyl creates a gem-dimethyl substitution pattern, plays a crucial role. In the related class of fibrate drugs, this gem-dimethyl arrangement is vital. It is understood to:

Provide Steric Shielding: The methyl groups can prevent the metabolic hydrolysis of a related ester prodrug and, in the acid form, can sterically hinder unwanted metabolic reactions near the carboxylic acid.

Enhance Potency: The methyl group can provide beneficial hydrophobic interactions within a specific pocket of the binding site.

Block Oxidation: It prevents alpha-oxidation, a common metabolic pathway for simple propanoic acids, thereby increasing the compound's metabolic stability and duration of action.

Modifying this position, for example, by replacing the methyl with a larger alkyl group (e.g., ethyl) or removing it entirely, would be expected to significantly alter the compound's activity and metabolic profile.

| Moiety | Common Modifications / Replacements | Rationale for Modification |

| Carboxylic Acid (-COOH) | Tetrazole, Acyl sulfonamide, Hydroxamic acid | Mimic acidic nature while improving permeability, solubility, or metabolic stability. |

| Alpha-Methyl (-CH₃) | Ethyl, Propyl, Cyclopropyl; Removal of group | Modulate hydrophobic interactions, alter steric profile, investigate necessity for activity. |

Exploration of Linker Modifications Between Phenoxy and Propanoic Acid Components

The ether oxygen (-O-) serves as the linker between the fluorophenoxy ring and the 2-methylpropanoic acid moiety. This linker is not merely a spacer; its geometry, flexibility, and electronic nature are critical for orienting the two ends of the molecule correctly for optimal target binding. Modifying this linker is a key strategy for exploring the SAR.

Replacing the ether oxygen with other groups can have profound effects:

Thioether (-S-): A sulfur atom is larger and less electronegative than oxygen, altering the bond angle and length (C-S-C vs. C-O-C). This changes the spatial relationship between the aromatic ring and the acid group. A thioether is also more lipophilic.

Sulfoxide (B87167) (-SO-) and Sulfone (-SO₂-): Oxidation of the thioether to a sulfoxide or sulfone introduces a polar, hydrogen-bond-accepting group. This drastically changes the polarity and steric bulk of the linker region, which can be used to probe for interactions with polar residues in the binding site.

Methylene (B1212753) (-CH₂-): Replacing the ether with a methylene group removes the heteroatom entirely, creating a more flexible and lipophilic linker.

Amide (-NH-CO- or -CO-NH-): Introducing an amide bond creates a more rigid, planar linker with both hydrogen bond donor and acceptor capabilities. The direction of the amide bond is critical and can lead to vastly different biological activities.

Studies on related phenylpropanoic acid derivatives have shown that replacing the ether linker with alternatives like acetylene, ethylene, or propyl linkers can have a substantial impact on biological activity, demonstrating that this region is highly sensitive to modification.

Stereochemical Considerations and Enantioselective Synthesis in SAR Development

The carbon atom to which the propanoic acid and phenoxy group are attached (the alpha-carbon) is a chiral center. This means that 2-(3-fluorophenoxy)-2-methylpropanoic acid exists as a pair of enantiomers: (R) and (S).

It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, metabolic fates, and toxicological profiles. nih.gov One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active or even contribute to side effects (the distomer). Therefore, a thorough SAR study requires the separation or individual synthesis of each enantiomer to determine their respective biological profiles.

Several methods can be employed to obtain single enantiomers:

Chiral Resolution: This involves separating a racemic mixture. A common method is the formation of diastereomeric salts by reacting the racemic acid with a chiral base (e.g., a chiral amine). These diastereomeric salts have different physical properties (like solubility) and can be separated by crystallization. youtube.com Chiral chromatography is another powerful resolution technique.

Enantioselective Synthesis: This approach aims to create only the desired enantiomer from the start. This can be achieved using chiral catalysts, chiral auxiliaries, or by starting from a chiral precursor. For related 2-arylpropanoic acids, methods like Sharpless epoxidation followed by hydrogenolysis have been used to establish the stereocenter with high enantiomeric excess.

Furthermore, some 2-arylpropanoic acid derivatives are known to undergo in vivo chiral inversion, where the less active (R)-enantiomer is converted to the more active (S)-enantiomer. nih.gov Investigating whether this phenomenon occurs is also a key part of the stereochemical evaluation.

Comparative SAR with Other Halogenated Phenoxypropanoic Acid Analogs

Comparing the 3-fluoro derivative with analogs bearing other halogens (chlorine, bromine, iodine) at the same position provides insight into the effects of halogen size, lipophilicity, and electronic properties on activity.

The properties of halogens vary systematically down the group:

Size (Van der Waals radius): F < Cl < Br < I

Electronegativity: F > Cl > Br > I

Lipophilicity (Hydrophobic constant π): F < Cl < Br < I

Polarizability: F < Cl < Br < I

These differences can translate into distinct SAR trends. For example:

A target that has a small, tight binding pocket may only accommodate the small fluorine atom.

If activity is driven by the magnitude of the electron-withdrawing inductive effect, fluorine would be expected to be optimal.

If increased lipophilicity is required to cross a cell membrane or enter a hydrophobic binding pocket, the more lipophilic chloro , bromo , or iodo analogs might show superior activity.

The larger, more polarizable halogens like bromine and iodine are capable of forming halogen bonds, a specific type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein, which is not a significant feature of fluorine.

In studies of other classes of halogenated aromatic compounds, a clear preference for a specific halogen is often observed. For instance, in one series of halophenol-based protein tyrosine kinase inhibitors, the activity order was found to be Cl > Br > F. nih.gov This highlights that the optimal halogen is target-dependent and cannot be predicted without empirical testing.

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling) | Lipophilicity (Hansch π for Ph-X) | Key Features |

| Fluorine (F) | 1.47 | 3.98 | +0.14 | Smallest, most electronegative, can form strong H-bonds, often enhances metabolic stability. |

| Chlorine (Cl) | 1.75 | 3.16 | +0.71 | Balances electronic and steric/lipophilic properties. |

| Bromine (Br) | 1.85 | 2.96 | +0.86 | More lipophilic, capable of forming halogen bonds. |

| Iodine (I) | 1.98 | 2.66 | +1.12 | Largest, most lipophilic and polarizable, strong halogen bond donor. |

Investigations into the Biological Activities and Molecular Mechanisms of 2 3 Fluorophenoxy 2 Methylpropanoic Acid and Its Analogs

Enzyme Inhibition Potentials of Fluorophenoxypropanoic Acid Derivatives

Derivatives of fluorophenoxypropanoic acid have been the subject of investigations into their ability to inhibit a variety of enzymes, with implications for therapeutic applications. The structural characteristics of these compounds, including the phenoxy group and the propanoic acid moiety, make them candidates for interaction with the active sites of numerous enzymes.

Research has demonstrated that phenoxy acetic acid derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Certain novel phenoxy acetic acid derivatives have been synthesized and evaluated for their selective COX-2 inhibitory activity.

In one study, a series of new anti-inflammatory agents were designed with the expectation of selective inhibition for COX-2. Several of these compounds exhibited significant COX-2 inhibition, with IC₅₀ values in the range of 0.06–0.09 μM, indicating potent pharmacological potential. For instance, compounds designated as 5d–f, 7b, and 10c–f were among the most active against the COX-2 isozyme, with IC₅₀ values ranging from 0.06 ± 0.01 to 0.09 ± 0.01 μM. Furthermore, some of these derivatives demonstrated high COX-2 selectivity.

The anti-inflammatory effects of these compounds have been observed in vivo, where they have shown the ability to reduce paw thickness and weight in animal models of inflammation. Notably, some of these selective COX-2 inhibitors have demonstrated anti-inflammatory effects without causing stomach ulcers, a common side effect of non-selective NSAIDs. The mechanism of action involves the inhibition of prostaglandin (B15479496) synthesis, which are key mediators of inflammation.

Table 1: COX-2 Inhibitory Activity of Selected Phenoxy Acetic Acid Derivatives

| Compound | IC₅₀ (μM) against COX-2 |

|---|---|

| 5d-f | 0.06 ± 0.01 - 0.09 ± 0.01 |

| 7b | 0.06 - 0.09 |

| 10c-f | 0.06 - 0.09 |

| Celecoxib (Reference) | 0.05 ± 0.02 |

| Mefenamic acid (Reference) | 1.98 ± 0.02 |

Data sourced from a study on novel phenoxy acetic acid derivatives as selective COX-2 inhibitors.

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and maintaining cellular homeostasis. While the UPS is a target for various therapeutic agents, there is currently a lack of specific research investigating the modulatory effects of 2-(3-fluorophenoxy)-2-methylpropanoic acid and its direct analogs on this system. The UPS is responsible for the degradation of abnormal, damaged, or short-lived proteins, and its proper functioning is essential for a wide array of biological processes, including cell differentiation, DNA repair, and apoptosis. Further research is needed to determine if fluorophenoxypropanoic acid derivatives have any significant interactions with the components of the UPS.

A significant finding in the study of analogs of this compound is the potent inhibition of pyruvate (B1213749) dehydrogenase kinase (PDHK) by secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. PDHK is a key enzyme in the regulation of glucose metabolism.

In a study focused on optimizing a modest PDHK inhibitor, it was discovered that amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid are potent inhibitors of PDHK. One particular derivative, (+)-1-N-[2,5-(S, R)-Dimethyl-4-N-(4-cyanobenzoyl)piperazine]-(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, demonstrated an IC₅₀ of 16 ± 2 nM in the primary enzymatic assay. This compound also enhanced the oxidation of lactate (B86563) in human fibroblasts with an EC₅₀ of 57 ± 13 nM and increased the ex vivo activity of the pyruvate dehydrogenase complex in muscle, liver, and fat tissues in rats. These findings highlight the potential of this class of compounds to modulate cellular metabolism through the inhibition of PDHK.

Table 2: PDHK Inhibitory Activity of a (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid derivative

| Compound | IC₅₀ (nM) against PDHK | EC₅₀ (nM) for Lactate Oxidation |

|---|---|---|

| (+)-1-N-[2,5-(S, R)-Dimethyl-4-N-(4-cyanobenzoyl)piperazine]-(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | 16 ± 2 | 57 ± 13 |

Data from a study on secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as PDHK inhibitors.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and is a well-established target for antifolate drugs. While fluorinated compounds have been investigated as antifolates, there is a lack of specific research directly linking this compound or its close phenoxypropanoic acid analogs to DHFR inhibition.

Studies on novel fluorinated antifolates, such as 2'- and 3'-fluoroaminopterin (B1664136), have shown that fluorine substitution can influence the binding affinity to DHFR. For instance, 3'-fluoroaminopterin was found to bind two- to threefold more tightly to DHFR from various species compared to the parent compound, aminopterin. This suggests that fluorination can be a strategic modification in the design of DHFR inhibitors. However, further investigation is required to ascertain if the fluorophenoxypropanoic acid scaffold can be adapted to effectively inhibit DHFR.

The potential for fluorophenoxypropanoic acid derivatives to interact with other enzymes has also been considered.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications. Phenolic compounds, in general, are known to be a source of tyrosinase inhibitors due to their structural similarity to the enzyme's substrate, L-tyrosine. Phenylpropanoic acids have been explored as potential tyrosinase inhibitors. While direct studies on this compound are not prevalent, the general inhibitory activity of related phenolic and propanoic acid structures suggests a potential for interaction with tyrosinase.

Acetylcholinesterase: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of neurodegenerative diseases. While a wide range of compounds, including amides and phenolic derivatives, have been investigated as AChE inhibitors, there is no specific research to date that has evaluated the inhibitory activity of this compound or its close analogs against AChE.

The characterization of enzyme inhibition kinetics is essential for understanding the mechanism of action of an inhibitor. The primary types of reversible enzyme inhibition are competitive, uncompetitive, and noncompetitive. Kinetic studies can determine key parameters such as the inhibition constant (Kᵢ), which quantifies the affinity of the inhibitor for the enzyme.

For the analogs of this compound, kinetic studies have been performed in the context of their identified enzyme targets. For example, in the study of tyrosinase inhibition by various compounds, kinetic analysis is used to determine whether the inhibition is competitive, non-competitive, or mixed-type. Similarly, for irreversible inhibitors of acetylcholinesterase, kinetic studies can determine the inactivation constant (k+2) and the bimolecular inhibition constant (kᵢ). A thorough kinetic analysis of the interaction between this compound and its analogs with their respective target enzymes would be crucial for the further development of these compounds as potential therapeutic agents.

Receptor Binding and Ligand-Receptor Interaction Studies

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within the body. For this compound and its structural analogs, a key area of investigation involves their binding to and modulation of various receptors, particularly nuclear receptors and G-protein coupled receptors. These interactions are fundamental to understanding their potential pharmacological effects.

Androgen Receptor (AR) Binding Affinity and Selectivity

The androgen receptor (AR) is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male reproductive tissues and has been implicated in the progression of prostate cancer. While direct binding affinity data for this compound to the androgen receptor is not extensively available in the public domain, studies on structurally related compounds, such as the fibrate class of drugs, provide some insights.

For instance, research on fenofibrate (B1672516), which shares the 2-methylpropanoic acid moiety, has demonstrated an ability to down-regulate the expression of the androgen receptor and its target genes in prostate cancer cell lines. nih.gov This suggests an indirect modulatory role rather than direct competitive binding to the androgen binding site. It is hypothesized that such effects may be mediated through broader cellular mechanisms rather than a classical ligand-receptor interaction at the AR. Further investigation is required to determine if this compound exhibits similar properties or has any direct binding affinity for the AR.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonistic Activity (PPARα, PPARγ)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that are key regulators of lipid and glucose metabolism. They exist in three main isoforms: PPARα, PPARγ, and PPARβ/δ. The structural similarity of this compound to fibrate drugs, a well-known class of PPARα agonists, strongly suggests that it may also function as a PPAR agonist.

Fibrates, such as clofibrate (B1669205) and fenofibrate, are amphipathic carboxylic acids that activate PPARα, leading to the regulation of genes involved in fatty acid oxidation and lipid metabolism. wikipedia.org This activation is the basis for their clinical use in treating dyslipidemia.

Recent research into novel PPAR agonists has explored derivatives of 2-methyl-2-(o-tolyloxy)propanoic acid. One such derivative, MHY2013, has been identified as a potent pan-agonist, activating all three PPAR subtypes. nih.gov Luciferase assays, a common method for assessing receptor activation, demonstrated that MHY2013 strongly activated PPARα, PPARγ, and PPARβ/δ. nih.gov Given that this compound shares the core 2-methylpropanoic acid structure, it is highly probable that it also possesses PPAR agonistic activity, though the specific affinity for each isoform would require experimental determination.

Reporter gene assays are a standard method to quantify the agonistic activity of compounds on PPARs. nih.govindigobiosciences.comindigobiosciences.com In such assays, cells are engineered to express a PPAR isoform and a reporter gene (like luciferase) linked to a PPAR response element. The luminescence produced upon compound treatment is proportional to the receptor activation.

Table 1: Anticipated PPAR Agonistic Activity Profile

| Receptor | Expected Activity of this compound | Rationale |

| PPARα | Agonist | Structural similarity to fibrate drugs (known PPARα agonists). |

| PPARγ | Potential Agonist | Analogs like MHY2013 show pan-PPAR agonism. nih.gov |

This table is based on expected activities derived from structurally similar compounds and requires experimental validation.

Investigation of Other Nuclear Receptor Interactions

Beyond the androgen and PPAR receptors, the broader family of nuclear receptors presents other potential targets for this compound and its analogs. These receptors regulate a wide array of physiological processes. While specific interaction data for the compound is scarce, the activity of related molecules offers some clues.

For example, some PPAR agonists have been shown to have crosstalk with other nuclear receptors. However, direct, high-affinity binding to other nuclear receptors by fibrate-like compounds is not a commonly reported mechanism of action. Their primary targets are generally considered to be the PPARs. Comprehensive screening against a panel of nuclear receptors would be necessary to definitively rule out or identify any significant off-target interactions for this compound.

Analysis of G-Protein Coupled Receptor (GPCR) Interactions (e.g., Vasopressin Receptors for related analogs)

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are involved in a vast number of signaling pathways. While the primary targets of fibrates are nuclear receptors, the possibility of interactions with GPCRs cannot be entirely dismissed without experimental evidence.

There is currently no direct evidence in the reviewed literature to suggest that this compound or its close fibrate analogs are significant ligands for GPCRs such as vasopressin receptors. The chemical structures of typical GPCR ligands are often distinct from that of the fibrate class. However, comprehensive pharmacological profiling would be required to definitively assess any potential GPCR-mediated effects.

Cellular Pathway Modulation

Impact on Integrated Stress Response (ISR) Pathways in Cellular Models

The Integrated Stress Response (ISR) is a central cellular signaling network that is activated by a variety of stress conditions, including endoplasmic reticulum (ER) stress, amino acid deprivation, and viral infection. A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a general decrease in protein synthesis but an increase in the translation of specific stress-response proteins, such as Activating Transcription Factor 4 (ATF4).

There is emerging evidence suggesting a link between PPAR activation and the modulation of cellular stress pathways. For instance, PPARγ agonists have been shown to reduce ER stress and inflammation. frontiersin.org Some studies have indicated that PPARα agonists can influence pathways that are interconnected with the ISR, such as those involving mTOR and AMPK. mdpi.comnih.gov

While direct studies on the effect of this compound on the ISR are not available, it is plausible that as a PPAR agonist, it could indirectly modulate this pathway. For example, by improving cellular metabolism and reducing lipotoxicity, it could alleviate ER stress, a known trigger of the ISR. This would be expected to result in reduced phosphorylation of eIF2α and lower expression of ATF4 and its downstream targets.

Table 2: Potential Modulation of the Integrated Stress Response

| ISR Marker | Hypothesized Effect of this compound | Potential Mechanism |

| p-eIF2α | Decrease | Alleviation of ER stress through PPAR-mediated metabolic improvements. |

| ATF4 Expression | Decrease | Reduced activation of the ISR pathway upstream of ATF4 translation. |

This table presents a hypothesis based on the known functions of PPAR agonists and requires experimental verification for this compound.

Assessment of Anti-inflammatory Mechanisms at the Cellular Level

The anti-inflammatory properties of fibrate analogs, such as fenofibrate and its active metabolite fenofibric acid, have been attributed to their ability to modulate key inflammatory pathways. A central mechanism is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.

Activation of PPARα by fibrates leads to the suppression of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. f1000research.comnih.gov NF-κB is a critical transcription factor that governs the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines and enzymes. By inhibiting NF-κB, fibrates can effectively dampen the inflammatory cascade.

Exploration of Cellular Processes Related to Antifungal and Antiproliferative Activities

Antifungal Activity:

Despite the extensive research into the other biological effects of phenoxy-2-methylpropanoic acid analogs, there is a notable lack of available scientific literature detailing their antifungal properties. Current searches of established scientific databases have not yielded significant studies or data related to the in vitro or in vivo antifungal activity of compounds such as fenofibrate or other closely related fibrates. Therefore, the cellular processes and mechanisms related to any potential antifungal action of this class of compounds remain an uninvestigated area.

Antiproliferative Activity:

In contrast to the lack of antifungal data, the antiproliferative effects of fenofibrate have been documented in various cancer cell lines. The mechanisms underlying these effects are multifaceted and appear to be both PPARα-dependent and -independent. nih.govf1000research.com

Research has shown that fenofibrate can induce apoptosis (programmed cell death) and cause cell-cycle arrest in cancer cells. nih.gov At the molecular level, these effects are associated with the modulation of key regulatory proteins. For example, fenofibrate has been observed to increase the expression of the pro-apoptotic protein Bad, while concurrently decreasing the levels of anti-apoptotic proteins such as Bcl-xL and Survivin. nih.gov This shift in the balance of pro- and anti-apoptotic proteins creates a cellular environment that is more permissive to cell death.

Furthermore, fenofibrate has been shown to induce cell-cycle arrest at the G0/G1 phase. nih.gov This is achieved by upregulating the expression of cell-cycle inhibitors like p21 and p27/Kip1, and downregulating the expression of proteins that promote cell-cycle progression, such as cyclin D1 and Cdk4. nih.gov The antiproliferative effects of fenofibrate have been observed in a range of cancer cell lines, including those from breast, lung, and pancreatic cancers. nih.gov

Preclinical In Vitro Biological Screening and Efficacy Evaluation

Preclinical in vitro studies have provided quantitative data on the efficacy of certain analogs of this compound, particularly in the context of their anti-inflammatory and antiproliferative activities.

In the realm of anti-inflammatory research, in vitro assays have been employed to determine the inhibitory concentration (IC50) of these compounds against specific molecular targets. For instance, fenofibric acid has demonstrated inhibitory activity against the COX-2 enzyme, a key player in the inflammatory process.

The collective preclinical data for analogs of this compound, particularly fenofibrate, highlight their potential as multi-functional agents with anti-inflammatory and antiproliferative properties. However, the absence of data on their antifungal activity underscores a significant gap in the current understanding of the biological spectrum of this class of compounds. Further research is warranted to explore this potential and to elucidate the precise molecular mechanisms governing their observed effects.

Computational Chemistry and Molecular Modeling Applications in Research on 2 3 Fluorophenoxy 2 Methylpropanoic Acid

Molecular Docking Studies for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein.

Enzyme Active Site Docking

No molecular docking studies have been published that investigate the binding of 2-(3-fluorophenoxy)-2-methylpropanoic acid to the active site of any specific enzyme. Such a study would involve preparing the three-dimensional structure of a target enzyme and the ligand, followed by the use of docking software to predict the binding conformation and affinity. The results would typically be presented in a table format, detailing binding energies and key interacting residues.

Table 1: Hypothetical Enzyme Active Site Docking Results for this compound (Note: This table is for illustrative purposes only, as no actual data exists.)

| Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Not Available | N/A | N/A | N/A |

Receptor Ligand-Binding Domain Docking

Similarly, there is no available research on the docking of this compound into the ligand-binding domain of any receptor. This type of study is crucial for understanding how a compound might act as an agonist or antagonist. The process would be similar to enzyme docking, with the output providing insights into the potential pharmacological activity of the compound.

Table 2: Hypothetical Receptor Ligand-Binding Domain Docking Results for this compound (Note: This table is for illustrative purposes only, as no actual data exists.)

| Target Receptor | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Not Available | N/A | N/A | N/A |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. To date, no QSAR studies have been published that include this compound. Developing a QSAR model would require a dataset of structurally similar compounds with measured biological activity, from which molecular descriptors would be calculated and correlated with the activity.

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. There are no published MD simulation studies for this compound, either in isolation or in complex with a biological target. Such simulations would provide valuable information on the conformational flexibility of the molecule and the stability of its interactions with a target protein over time.

In Silico Screening and Virtual Ligand Design for Novel Analogs

In silico screening and virtual ligand design are computational techniques used to discover new, potentially active compounds by searching large databases of virtual molecules. No studies have been reported that use this compound as a scaffold or starting point for the design of novel analogs through these methods.

Application of Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are used to understand the electronic structure and properties of molecules. A search of the scientific literature did not yield any studies that have applied methods like Density Functional Theory (DFT) to analyze the electronic properties, such as orbital energies (HOMO/LUMO) or electrostatic potential, of this compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Metabolic Pathways and in Vitro Biotransformation of 2 3 Fluorophenoxy 2 Methylpropanoic Acid Analogs

Identification of Phase I Metabolic Transformations in In Vitro Systems

Phase I metabolism is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the oxidation of a wide variety of substrates. mdpi.com Other Phase I reactions include reduction and hydrolysis. longdom.org For compounds like 2-(3-fluorophenoxy)-2-methylpropanoic acid, with both aromatic and alkyl components, oxidative metabolism is a key consideration.

The structure of this compound features a fluorinated aromatic ring and a methyl-substituted propanoic acid chain. Both of these moieties are potential sites for oxidative metabolism by CYP enzymes.

Aromatic Hydroxylation: The fluorophenoxy group can undergo hydroxylation, where a hydroxyl group (-OH) is added to the aromatic ring. The position of hydroxylation can be influenced by the existing fluorine substituent. While fluorine is a strong electron-withdrawing group, which can deactivate the aromatic ring to some extent, hydroxylation is still a common metabolic pathway for fluorinated aromatic compounds. nih.gov The introduction of a hydroxyl group creates a more polar metabolite that can be readily excreted or undergo further Phase II conjugation.

Alkyl Hydroxylation: The 2-methylpropanoic acid side chain is also susceptible to oxidative attack. Hydroxylation can occur at the methyl groups, forming a hydroxymethyl metabolite. This primary alcohol can then be further oxidized to an aldehyde and subsequently to a carboxylic acid. This process of ω- and (ω-1)-oxidation is a common metabolic pathway for alkyl side chains. nih.gov

Impact of Fluorine on Metabolism: The presence of fluorine in the aromatic ring can significantly influence the metabolic profile of the compound. Fluorine substitution can block a potential site of metabolism, leading to increased metabolic stability and a longer half-life. For instance, the metabolic stability of some drugs has been shown to be significantly increased by the introduction of a fluorine atom at a metabolically labile position. nih.gov However, in some cases, metabolism can occur at the carbon-fluorine bond, leading to defluorination and the formation of an aldehyde metabolite. nih.gov

Table 1: Potential Phase I Oxidative Metabolites of this compound Analogs

| Parent Compound Moiety | Metabolic Reaction | Potential Metabolite |

| Fluorophenoxy Ring | Aromatic Hydroxylation | Hydroxylated fluorophenoxy derivative |

| 2-Methylpropanoic Acid | Alkyl Hydroxylation | 2-(3-fluorophenoxy)-2-(hydroxymethyl)propanoic acid |

| 2-Methylpropanoic Acid | Further Oxidation | 2-(3-fluorophenoxy)-2-carboxypropanoic acid |

| Fluorophenoxy Ring | Defluorination | Phenoxy derivative with subsequent oxidation |

While oxidative metabolism is generally the more prominent Phase I pathway for many xenobiotics, reductive pathways can also occur, particularly under low oxygen conditions. longdom.org For a compound like this compound, there are no obvious functional groups that are readily susceptible to reduction, such as nitro or azo groups. Therefore, reductive metabolism is considered a minor or unlikely pathway for this class of compounds in typical in vitro systems.

Characterization of Phase II Metabolic Conjugation Reactions in In Vitro Systems

Following Phase I metabolism, or for parent compounds that already possess a suitable functional group, Phase II conjugation reactions occur. longdom.org These reactions involve the addition of endogenous polar molecules, such as glucuronic acid, sulfate, or methyl groups, to the xenobiotic. upol.cz The carboxylic acid group of this compound is a prime site for such conjugation reactions.

Glucuronidation is a major Phase II metabolic pathway for compounds containing a carboxylic acid moiety. drughunter.com This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the substrate. The resulting acyl glucuronide is significantly more water-soluble and readily excreted.

Studies on structurally similar compounds provide strong evidence for this pathway. For example, the compound 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid has been shown to be excreted in urine and bile as both the free acid and its glucuronic acid conjugate. nih.gov This indicates that the 2-phenoxy-2-methylpropanoic acid structure is a substrate for UGT enzymes. It is therefore highly probable that this compound and its analogs also undergo extensive glucuronidation at the carboxylic acid group.

Table 2: Key Enzymes and Reactions in the Glucuronidation of Carboxylic Acid-Containing Drugs

| Enzyme Family | Cofactor | Reaction Type | Substrate Functional Group | Product |

| UDP-glucuronosyltransferases (UGTs) | UDPGA | Conjugation | Carboxylic Acid | Acyl Glucuronide |

Sulfation is another important Phase II conjugation reaction catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. nih.gov While sulfation is common for phenolic compounds, the sulfation of carboxylic acids is generally considered a less frequent metabolic pathway compared to glucuronidation. youtube.com However, it cannot be entirely ruled out. In vitro studies using human liver cytosol and appropriate cofactors would be necessary to definitively determine if sulfation plays a role in the metabolism of this compound analogs.

Methylation, catalyzed by methyltransferases, is a Phase II reaction that typically involves the transfer of a methyl group to hydroxyl, amino, or thiol groups. upol.cz Carboxylic acids are not typical substrates for methylation reactions in drug metabolism. Therefore, it is unlikely that this compound or its analogs undergo significant metabolism via this pathway.

Structure-Metabolism Relationships: Influence of Fluorine and Other Substituents on Metabolic Fate in vitro

The introduction of fluorine into a molecule can profoundly alter its metabolic fate. researchgate.net Fluorine's high electronegativity can influence the electronic properties of the molecule, potentially rendering adjacent positions less susceptible to oxidative metabolism. researchgate.net In the case of this compound, the fluorine atom at the 3-position of the phenyl ring is expected to influence the regioselectivity of aromatic hydroxylation. Generally, positions ortho and para to the fluorine atom may be deactivated towards electrophilic attack by CYP enzymes, potentially directing metabolism to other positions on the ring or other parts of the molecule.

Furthermore, the replacement of a hydrogen atom with fluorine can block a potential site of metabolism. nih.gov If a particular C-H bond is a primary site of hydroxylation in a non-fluorinated analog, its replacement with a C-F bond, which is significantly stronger, can enhance metabolic stability. nih.govmdpi.com

The gem-dimethyl group at the 2-position of the propanoic acid moiety is another key structural feature that influences metabolism. This steric hindrance can protect the adjacent carboxylic acid group from certain enzymatic transformations and may also hinder oxidation at the α-carbon. This structural arrangement generally contributes to increased metabolic stability.

The interplay between the electronic effects of the fluorine atom and the steric effects of the gem-dimethyl group will ultimately determine the primary routes of metabolism for this compound in vitro.

| Substituent | Position | Expected Influence on Metabolism |

| Fluorine | 3-position of phenoxy ring | Electron-withdrawing effect may deactivate the aromatic ring to oxidative metabolism. Blocks a potential site of hydroxylation. |

| gem-Dimethyl | 2-position of propanoic acid | Steric hindrance may protect adjacent sites from enzymatic attack, increasing metabolic stability. |

| Carboxylic Acid | Propanoic acid moiety | Site for potential phase II conjugation reactions, such as glucuronidation. |

Comparative In Vitro Metabolic Stability of Fluorophenoxypropanoic Acid Derivatives

The in vitro metabolic stability of a compound is a critical parameter in drug discovery, often assessed by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. researchgate.netnuvisan.com This provides an estimate of the intrinsic clearance of the compound. researchgate.net For fluorophenoxypropanoic acid derivatives, metabolic stability is expected to be significantly influenced by the position and number of fluorine substituents, as well as other structural modifications.

Generally, the introduction of fluorine is a strategy employed to enhance metabolic stability. nih.gov Therefore, it can be hypothesized that fluorinated phenoxypropanoic acid derivatives would exhibit greater stability compared to their non-fluorinated counterparts. The degree of stabilization would depend on the position of the fluorine atom. For instance, fluorination at a site that is a primary target for metabolism in the parent compound would lead to a more substantial increase in stability.

A comparative analysis of different fluorophenoxypropanoic acid derivatives would likely reveal that compounds with fluorine at metabolically labile positions and those possessing steric hindrance near metabolic soft spots exhibit the highest stability. The data in the table below is hypothetical and serves to illustrate the expected trends in metabolic stability based on general principles of structure-metabolism relationships.

| Compound | Structural Features | Predicted In Vitro Half-Life (t½) in Human Liver Microsomes (minutes) | Predicted Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Phenoxy-2-methylpropanoic acid | No fluorine substitution | < 30 | > 100 |

| 2-(2-Fluorophenoxy)-2-methylpropanoic acid | Fluorine at ortho position | 30 - 60 | 50 - 100 |

| This compound | Fluorine at meta position | > 60 | < 50 |

| 2-(4-Fluorophenoxy)-2-methylpropanoic acid | Fluorine at para position | > 60 | < 50 |

| 2-(3,5-Difluorophenoxy)-2-methylpropanoic acid | Difluoro substitution | > 120 | < 20 |

Applications of 2 3 Fluorophenoxy 2 Methylpropanoic Acid As a Chemical Probe in Biological Research

Elucidation of Novel Biological Targets and Signaling Pathways

As a potential PPAR agonist, 2-(3-fluorophenoxy)-2-methylpropanoic acid could be instrumental in dissecting the complex signaling networks governed by these receptors. PPARs function by forming heterodimers with the retinoid X receptor (RXR) and binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. mdpi.comwikipedia.org This interaction modulates the transcription of a wide array of genes involved in metabolic and inflammatory pathways.

By treating cells or model organisms with this compound, researchers could investigate downstream effects on gene expression and protein activity. Such studies could uncover previously unknown target genes for PPARs or reveal novel biological processes regulated by these receptors. For instance, while the role of PPARα in hepatic fatty acid oxidation is well-established, its functions in other tissues and its involvement in pathways beyond lipid metabolism are areas of active investigation. frontiersin.orgnih.gov Using a specific chemical probe like this compound could help to clarify these less-understood aspects of PPAR biology.

Table 1: Potential Research Questions Addressable with this compound

| Research Area | Specific Question | Potential Outcome |

|---|---|---|

| Metabolic Regulation | Does activation of PPARs by this compound affect glucose uptake in skeletal muscle cells? | Identification of novel links between PPAR activation and insulin (B600854) sensitivity. |

| Inflammation | How does this compound modulate the expression of inflammatory cytokines in macrophages? | Understanding the anti-inflammatory mechanisms of PPAR agonists in immune cells. |

| Neurobiology | Can this compound protect neurons from oxidative stress-induced cell death? | Exploring the potential neuroprotective roles of PPARs. rsc.org |

Development of Radiolabeled Analogs for In Vitro Target Engagement Studies

To confirm that this compound directly interacts with its presumed targets, radiolabeled versions of the molecule could be synthesized. Radiolabeling, the incorporation of a radioactive isotope such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) into a molecule, is a powerful technique for quantifying ligand-receptor interactions. wuxiapptec.commoravek.com

A radiolabeled analog would enable researchers to perform in vitro binding assays with purified PPAR proteins or cell lysates. These experiments could determine the binding affinity (Kd) and selectivity of the compound for different PPAR isotypes (α, β/δ, and γ). Demonstrating high-affinity and selective binding is a critical step in validating a chemical probe. Furthermore, such radiolabeled probes can be used in competition assays to screen for other compounds that bind to the same target. While the synthesis of radiolabeled 2-amino-3-[18F]fluoro-2-methylpropanoic acid has been reported for PET imaging, this is a structurally distinct molecule. nih.govnih.govresearchgate.net

Use in Affinity-Based Proteomics for Target Identification

Affinity-based proteomics is a powerful method for identifying the protein targets of a small molecule. This technique involves immobilizing a derivative of the compound of interest onto a solid support, such as a bead, and then incubating it with a complex protein mixture, like a cell lysate. Proteins that bind to the compound are "pulled down" and can then be identified by mass spectrometry.

To apply this to this compound, a derivative with a suitable linker for attachment to a matrix would need to be synthesized. This "bait" molecule could then be used to identify its direct binding partners in various cell types. While PPARs would be the expected primary targets, this unbiased approach could also identify novel "off-target" proteins that interact with the compound. nih.gov Uncovering such interactions is crucial for understanding the full biological activity of a chemical probe and can sometimes lead to the discovery of new therapeutic targets. Proteomic studies have been conducted on other fibrates, like fenofibrate (B1672516), to analyze their impact on the proteome of skeletal muscle, demonstrating the feasibility of this approach for this class of compounds. nih.gov

Employment in Chemical Genetics to Perturb and Study Cellular Processes

Chemical genetics utilizes small molecules to rapidly and conditionally perturb protein function, in a manner analogous to traditional genetic techniques like gene knockout. Using this compound as a chemical probe would allow for the temporal control of PPAR activity. Unlike genetic modifications, which are often permanent, a small molecule can be added or removed from the experimental system at will, allowing researchers to study the immediate and reversible consequences of target activation.

For example, by applying the compound to a cell culture, researchers could switch on PPAR-dependent gene transcription and study the dynamics of the cellular response. This could involve examining changes in cell differentiation, proliferation, or metabolic state. Such experiments are crucial for understanding the role of specific signaling pathways in complex cellular processes and for validating them as potential targets for therapeutic intervention. The activation of PPARs is known to have profound effects on adipogenesis and inflammation, making them excellent targets for chemical genetic studies. frontiersin.orgresearchgate.net

Q & A

Q. What analytical techniques are recommended for identifying and quantifying 2-(3-fluorophenoxy)-2-methylpropanoic acid in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used, with optimized mobile phases (e.g., methanol/water with ammonium acetate) and reversed-phase columns (C18) to separate fluorinated analogs. Detection limits can reach sub-ppt levels using negative electrospray ionization (ESI-) due to the compound’s electronegative fluorine atoms . For validation, spike-and-recovery experiments in matrices like surface water or plasma are critical to account for matrix effects .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Based on structurally similar compounds (e.g., chlorophenoxy derivatives), use PPE including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation (H335 hazard). In case of skin contact, wash immediately with water and consult occupational health guidelines per OSHA standards . Regular air sampling and biomonitoring (e.g., plasma analysis) are recommended for exposure assessment .

Q. How can researchers synthesize high-purity this compound for experimental use?

A two-step approach is common: (1) Nucleophilic substitution of 3-fluorophenol with methyl 2-bromo-2-methylpropanoate in the presence of a base (e.g., K₂CO₃), followed by (2) hydrolysis under acidic conditions (HCl/EtOH) to yield the free acid. Purification via recrystallization or column chromatography ensures >98% purity, verified by NMR and HPLC .

Advanced Research Questions

Q. How can contradictory data on the environmental persistence of this compound be resolved?

Discrepancies in half-life studies may arise from varying experimental conditions (e.g., pH, microbial activity). To address this, conduct controlled microcosm experiments comparing degradation rates in soil vs. aquatic systems. Use isotopically labeled analogs (e.g., ¹⁴C-tracers) to track mineralization pathways. Cross-validate findings with computational models predicting hydrolysis and photolysis rates under standardized OECD guidelines .

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound analogs?

Systematic modification of the phenoxy group (e.g., substituting fluorine with Cl, CF₃) and the methylpropanoic acid backbone can be tested for receptor binding affinity. Use in vitro assays (e.g., enzyme inhibition studies) combined with molecular docking simulations to identify critical steric and electronic features. For example, replacing 3-fluorophenoxy with 3,5-bis(trifluoromethyl)phenyl (as in CAS 289686-70-0) enhances lipophilicity and target engagement .

Q. How can researchers assess the metabolic stability of this compound in mammalian systems?

Use hepatocyte incubation studies (human or rodent) with LC-HRMS to identify phase I/II metabolites. Key steps include: (1) Monitoring for ester hydrolysis (yielding the free acid), (2) detecting glucuronide conjugates via β-glucuronidase treatment, and (3) evaluating cytochrome P450 inhibition potential using fluorogenic probes. Compare results to structurally related drugs like fenofibric acid (CAS 42017-89-0) to predict clinical pharmacokinetics .

Q. What methodologies are effective in resolving spectral ambiguities during NMR characterization of fluorinated derivatives?

For ¹⁹F NMR, use a broadband probe and reference to CFCl₃. Assign peaks using 2D experiments (HSQC, HMBC) to correlate ¹⁹F with adjacent ¹H/¹³C signals. For ¹H NMR, decoupling techniques minimize splitting from fluorine atoms. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) can predict chemical shifts and validate assignments .

Methodological Notes

- Environmental Monitoring : Prioritize SPE-based extraction for water samples to concentrate trace levels .

- Toxicity Screening : Use zebrafish embryos or in vitro cytotoxicity assays (e.g., HepG2 cells) to evaluate acute toxicity, referencing ECHA’s SVHC criteria for persistence and bioaccumulation .

- Data Reproducibility : Share raw spectral data and chromatograms in open-access repositories to address reproducibility challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.